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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the c-Myc inhibitor MYCi361 with other alternatives, supported by

available experimental data. We delve into the mechanism of action, comparative efficacy, and

tolerability, presenting quantitative data in structured tables and detailing key experimental

protocols.

Unveiling the Mechanism of MYCi361
MYCi361 is a small molecule inhibitor that directly targets the oncoprotein c-Myc, a master

regulator of cellular processes frequently dysregulated in cancer.[1][2] Independent and

developer-led studies have elucidated a multi-faceted mechanism of action. MYCi361 engages

c-Myc within the cell, disrupting its crucial interaction with its binding partner MAX.[3][4] This

disruption is fundamental, as the c-Myc/MAX heterodimer is the functional unit that binds to

DNA and drives the expression of genes involved in cell proliferation, metabolism, and

apoptosis.[1][2]

Furthermore, MYCi361 enhances the phosphorylation of c-Myc at threonine-58 (T58).[1][3][5]

This specific phosphorylation event acts as a signal for the proteasome, the cell's machinery for

protein degradation, leading to a reduction in c-Myc protein levels.[1][5] This dual action of

inhibiting dimerization and promoting degradation makes MYCi361 a potent suppressor of c-

Myc activity.[3][5]
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The binding site of MYCi361 has been localized to a "hotspot" region on the c-Myc protein,

specifically amino acids 366-381.[6] This region is also the binding site for other known c-Myc

inhibitors, including 10074-G5 and JKY-2-169.[6]

Comparative Analysis of MYCi361 and Alternatives
A direct comparison with other c-Myc inhibitors reveals a landscape of varied potency,

tolerability, and mechanisms. The most pertinent comparator to MYCi361 is its close analog,

MYCi975, which was developed to improve upon the therapeutic index of the parent

compound.[3][5][7] Other notable small molecule inhibitors include 10058-F4 and 10074-G5,

while OMO-103 represents a different class of peptide-based inhibitors that has advanced to

clinical trials.[2][8][9][10][11][12]

Quantitative Data Summary
The following tables summarize the available quantitative data for MYCi361 and its

alternatives.

Table 1: In Vitro Activity of c-Myc Inhibitors

Compoun
d

Target
Binding
Affinity
(Kd)

IC50
(Prostate
Cancer,
MycCaP)

IC50
(Leukemi
a, MV4-
11)

IC50
(Lympho
ma, HL-
60)

Referenc
e(s)

MYCi361 c-Myc 3.2 µM 2.9 µM 2.6 µM 5.0 µM [4][13][14]

MYCi975 c-Myc 2.5 µM
Not

Reported

Not

Reported

Not

Reported
[7]

10058-F4
c-Myc/MAX

Interaction

Not

Reported

Not

Reported

Not

Reported
49.0 µM [2]

10074-G5 c-Myc 2.8 µM
Not

Reported

Not

Reported

Not

Reported
[14]

Note: A comprehensive side-by-side comparison of IC50 values across a standardized panel of

cell lines is not readily available in the public literature. The data presented is compiled from

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.scholars.northwestern.edu/en/publications/small-molecule-myc-inhibitors-suppress-tumor-growth-and-enhance-i/
https://www.researchgate.net/publication/336927418_Small-Molecule_MYC_Inhibitors_Suppress_Tumor_Growth_and_Enhance_Immunotherapy_Small-Molecule_MYC_Inhibitors_Suppress_Tumor_Growth_and_Enhance_Immunotherapy
https://www.probechem.com/products_MYCi975.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10989597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8713111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957469/
https://vhio.net/2024/02/06/first-myc-inhibitor-to-demonstrate-safety-and-anti-tumor-activity-in-a-phase-i-first-in-human-clinical-trial/
https://www.peptomyc.com/omomyc-as-the-first-myc-targeted-theraphy-to-succesfully-complete-a-phase-i-clinical-trial/
https://www.esmo.org/oncology-news/safety-and-preliminary-signs-of-activity-of-omo-103-a-myc-inhibitor-in-allcomers-solid-tumours
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.selleckchem.com/products/myci361.html
https://www.medchemexpress.com/myci361.html
https://www.selleckchem.com/subunits/c-Myc_Myc_selpan.html
https://www.probechem.com/products_MYCi975.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10989597/
https://www.selleckchem.com/subunits/c-Myc_Myc_selpan.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


various sources.

Table 2: In Vivo Properties and Tolerability

Compound
Administrat
ion

Half-life
(mice)

Key In Vivo
Finding

Tolerability
Reference(s
)

MYCi361 i.p. or p.o.
44h (i.p.), 20h

(p.o.)

Suppresses

tumor growth,

enhances

anti-PD1

immunothera

py.

Narrow

therapeutic

index,

evidence of in

vivo toxicity.

[3][5][13]

MYCi975
p.o., i.p., or

i.v.
Not specified

Inhibits tumor

growth with

no significant

changes in

body weight.

Remarkably

well-

tolerated, can

be given at

up to 10x the

efficacious

dose.

[5][6][7]

10074-G5 i.v. 37 min

No effect on

Daudi

xenograft

growth due to

rapid

metabolism.

Poor

metabolic

stability limits

in vivo

efficacy.

[1]

OMO-103 i.v.
~40h

(humans)

Stable

disease

observed in a

Phase 1

clinical trial in

patients with

advanced

solid tumors.

Generally

well-tolerated

with mild,

manageable

side effects.

[9][12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.scholars.northwestern.edu/en/publications/small-molecule-myc-inhibitors-suppress-tumor-growth-and-enhance-i/
https://www.researchgate.net/publication/336927418_Small-Molecule_MYC_Inhibitors_Suppress_Tumor_Growth_and_Enhance_Immunotherapy_Small-Molecule_MYC_Inhibitors_Suppress_Tumor_Growth_and_Enhance_Immunotherapy
https://www.medchemexpress.com/myci361.html
https://www.researchgate.net/publication/336927418_Small-Molecule_MYC_Inhibitors_Suppress_Tumor_Growth_and_Enhance_Immunotherapy_Small-Molecule_MYC_Inhibitors_Suppress_Tumor_Growth_and_Enhance_Immunotherapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://www.probechem.com/products_MYCi975.html
https://pubmed.ncbi.nlm.nih.gov/20801893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957469/
https://www.esmo.org/oncology-news/safety-and-preliminary-signs-of-activity-of-omo-103-a-myc-inhibitor-in-allcomers-solid-tumours
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Experimental Protocols
To facilitate independent verification and further research, detailed methodologies for key

experiments are provided below.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound within intact

cells.[15][16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading

to a higher melting temperature.

Protocol:

Cell Treatment: Culture cells to the desired confluency and treat with either the test

compound (e.g., MYCi361) or a vehicle control for a specified time.

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different

temperatures using a thermal cycler.

Lysis: After heating, lyse the cells by freeze-thaw cycles or using a lysis buffer.

Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins

by centrifugation at high speed.

Protein Quantification: Collect the supernatant and quantify the amount of the target protein

(c-Myc) remaining in the soluble fraction using Western blotting or other protein detection

methods.

Data Analysis: Plot the amount of soluble c-Myc as a function of temperature. A shift in the

melting curve to a higher temperature in the presence of the compound indicates target

engagement.

Co-Immunoprecipitation (Co-IP) for MYC-MAX
Interaction
Co-IP is used to investigate protein-protein interactions, such as the dimerization of c-Myc and

MAX.[20][21][22][23][24]
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Protocol:

Cell Lysis: Lyse cells treated with the inhibitor or vehicle control using a non-denaturing lysis

buffer to preserve protein interactions.

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads to reduce

non-specific binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the

proteins of interest (e.g., anti-MAX antibody) overnight at 4°C.

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture

the antibody-protein complexes.

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-

PAGE sample buffer.

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody

against the other protein in the complex (e.g., anti-c-Myc antibody). A reduced amount of co-

immunoprecipitated c-Myc in the inhibitor-treated sample indicates disruption of the MYC-

MAX interaction.

Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding affinity of a small molecule to a protein in a

solution-based, homogeneous format.[25][26][27][28][29]

Protocol:

Reagents: Prepare a fluorescently labeled probe that binds to the target protein (c-Myc) and

the unlabeled test compound (inhibitor).

Assay Setup: In a microplate, combine the target protein and the fluorescent probe at

concentrations that result in a significant polarization signal.
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Competition: Add increasing concentrations of the unlabeled test compound to the wells.

Incubation: Allow the reaction to reach equilibrium.

Measurement: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis: As the unlabeled compound displaces the fluorescent probe from the target

protein, the polarization value will decrease. Plot the polarization values against the inhibitor

concentration to determine the binding affinity (Kd or IC50).

Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling

pathway, experimental workflow, and logical relationships.
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Caption: Mechanism of action of MYCi361.

Start: Cell Lysate
(with MYC-MAX complex)

Add anti-MAX Antibody

Incubate to form
Antibody-MAX-MYC complex

Add Protein A/G Beads

Incubate to bind
complex to beads

Wash to remove
non-specific proteins

Elute bound proteins

Analyze by Western Blot
for c-Myc

End: Detect c-Myc

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b609373?utm_src=pdf-body-img
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Co-Immunoprecipitation workflow.
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Caption: Logical comparison of MYC inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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